molecular formula C12H21NO4 B2652917 (2S)-2-(Boc-amino)-6-heptenoic acid CAS No. 204711-97-7

(2S)-2-(Boc-amino)-6-heptenoic acid

Cat. No. B2652917
CAS RN: 204711-97-7
M. Wt: 243.303
InChI Key: WPKPUPUWFHDYRR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-(Boc-amino)-6-heptenoic acid” is a compound that involves the use of a Boc (tert-butoxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This compound is an example of a Boc-protected amino acid .


Synthesis Analysis

The synthesis of N-protected amino esters, such as “this compound”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This process creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .


Molecular Structure Analysis

The molecular structure of “this compound” involves a Boc group attached to an amino acid. The Boc group is a carbamate, which means it has a carbonyl (C=O) group and an alkyl group attached to a nitrogen atom .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the Buchwald Hartwig cross-coupling reaction . This reaction is used to create a variety of functionally and structurally diverse amino ester molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. As a Boc-protected amino acid, it would have properties common to other similar compounds, such as stability under certain conditions and reactivity with specific reagents .

Scientific Research Applications

1. Enzyme-Aided Synthesis of Amino Acids

A study by Krishnamurthy et al. (2015) utilized diethyl malonate derivatives to synthesize racemic 2-amino-5-hexenoic acid, which was efficiently resolved into L- and D-enantiomers with the aid of α-chymotrypsin or L-acylase. These enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection were used in further chemical processes, highlighting the importance of (2S)-2-(Boc-amino)-6-heptenoic acid and similar compounds in the synthesis of complex amino acids like 5-hydroxypipecolic acid (Krishnamurthy et al., 2015).

2. Building Blocks in Peptide Synthesis

Another application is found in peptide synthesis. For example, unnatural amino acids such as Hao, as explored by Nowick et al. (2000), mimic the hydrogen-bonding functionality of tripeptide β-strands. This research involved the use of Boc-protected derivatives in peptide synthesis, demonstrating the role of this compound in the creation of novel peptide structures (Nowick et al., 2000).

3. Synthesis of Unnatural Amino Acids for Medicinal Chemistry

The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline by Tressler and Zondlo (2014) is an example of creating novel amino acids for potential applications in medicinal chemistry. These amino acids, synthesized as Fmoc-, Boc-, and free amino acids, were incorporated into model peptides and detected sensitively by 19F NMR, underscoring the role of this compound in the development of sensitive probes for biochemical research (Tressler & Zondlo, 2014).

4. Applications in the Study of Protein Metabolism and Damage

Davies et al. (1987) investigated the modification of amino acids by oxygen radicals in proteins, a fundamental aspect of protein chemistry relevant to numerous biological processes and diseases. This research underscores the importance of understanding the chemical properties and reactions of amino acids, including those similar to this compound, in the broader context of protein metabolism and damage (Davies et al., 1987).

Mechanism of Action

The mechanism of action for the synthesis of “(2S)-2-(Boc-amino)-6-heptenoic acid” involves a chemo-selective Buchwald Hartwig cross-coupling reaction . The Boc group is added to the amino acid with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The Boc protecting group is then removed by exposing the Boc-protected residue on the chain to a strong acid .

Safety and Hazards

As with any chemical compound, handling “(2S)-2-(Boc-amino)-6-heptenoic acid” would require appropriate safety measures. While specific safety data for this compound is not available in the retrieved sources, general precautions for handling Boc-protected amino acids should be followed .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKPUPUWFHDYRR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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